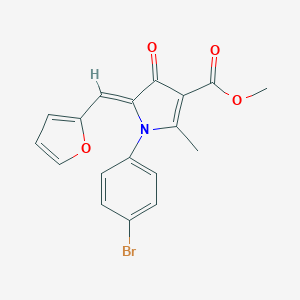
methyl 1-(4-bromophenyl)-5-(2-furylmethylene)-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 1-(4-bromophenyl)-5-(2-furylmethylene)-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate, also known as BRD3308, is a synthetic compound that belongs to the pyrrole class of organic compounds. It has been the subject of scientific research due to its potential applications in various fields, including medicinal chemistry, drug discovery, and material science. In
Wissenschaftliche Forschungsanwendungen
Methyl 1-(4-bromophenyl)-5-(2-furylmethylene)-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate has been the subject of scientific research due to its potential applications in various fields. In medicinal chemistry, it has been studied for its potential as an anti-cancer agent, as it has been shown to inhibit the growth of cancer cells in vitro. In drug discovery, it has been used as a lead compound for the development of new drugs targeting various diseases. In material science, it has been studied for its potential as a building block for the synthesis of new materials with unique properties.
Wirkmechanismus
The mechanism of action of methyl 1-(4-bromophenyl)-5-(2-furylmethylene)-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate is not fully understood, but it is believed to involve the inhibition of specific enzymes and proteins that are involved in various cellular processes. For example, it has been shown to inhibit the activity of histone deacetylases, which are enzymes that play a key role in the regulation of gene expression. By inhibiting these enzymes, methyl 1-(4-bromophenyl)-5-(2-furylmethylene)-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate may alter the expression of specific genes and lead to changes in cellular behavior.
Biochemical and Physiological Effects:
methyl 1-(4-bromophenyl)-5-(2-furylmethylene)-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate has been shown to have a number of biochemical and physiological effects. In vitro studies have shown that it can inhibit the growth of cancer cells and induce apoptosis (programmed cell death) in these cells. It has also been shown to have anti-inflammatory effects, as it can inhibit the production of pro-inflammatory cytokines in vitro. In addition, it has been shown to have antioxidant properties, which may be beneficial in the treatment of various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of methyl 1-(4-bromophenyl)-5-(2-furylmethylene)-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate is that it is relatively easy to synthesize, which makes it a useful compound for laboratory experiments. In addition, its potential applications in various fields make it a versatile compound that can be used for a wide range of studies. However, one of the limitations of methyl 1-(4-bromophenyl)-5-(2-furylmethylene)-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate is that its mechanism of action is not fully understood, which makes it difficult to interpret some of the results obtained in laboratory experiments.
Zukünftige Richtungen
There are several future directions for research on methyl 1-(4-bromophenyl)-5-(2-furylmethylene)-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate. One area of interest is the development of new drugs based on the structure of methyl 1-(4-bromophenyl)-5-(2-furylmethylene)-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate. By modifying the structure of methyl 1-(4-bromophenyl)-5-(2-furylmethylene)-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate, it may be possible to create new compounds with improved pharmacological properties. Another area of interest is the study of the biochemical and physiological effects of methyl 1-(4-bromophenyl)-5-(2-furylmethylene)-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate in vivo. By studying the effects of methyl 1-(4-bromophenyl)-5-(2-furylmethylene)-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate in animal models, it may be possible to gain a better understanding of its mechanism of action and its potential as a therapeutic agent. Finally, the synthesis of new materials based on the structure of methyl 1-(4-bromophenyl)-5-(2-furylmethylene)-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate is an area of interest in material science. By using methyl 1-(4-bromophenyl)-5-(2-furylmethylene)-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate as a building block, it may be possible to create new materials with unique properties that have potential applications in various fields.
Synthesemethoden
The synthesis of methyl 1-(4-bromophenyl)-5-(2-furylmethylene)-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate involves a multi-step process that starts with the reaction of 2-furylcarboxaldehyde with methyl acetoacetate to form 5-(2-furylmethylene)-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylic acid. This intermediate is then reacted with thionyl chloride and triethylamine to form the corresponding acid chloride, which is then reacted with 4-bromophenylamine to obtain the final product, methyl 1-(4-bromophenyl)-5-(2-furylmethylene)-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate.
Eigenschaften
Produktname |
methyl 1-(4-bromophenyl)-5-(2-furylmethylene)-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate |
|---|---|
Molekularformel |
C18H14BrNO4 |
Molekulargewicht |
388.2 g/mol |
IUPAC-Name |
methyl (5Z)-1-(4-bromophenyl)-5-(furan-2-ylmethylidene)-2-methyl-4-oxopyrrole-3-carboxylate |
InChI |
InChI=1S/C18H14BrNO4/c1-11-16(18(22)23-2)17(21)15(10-14-4-3-9-24-14)20(11)13-7-5-12(19)6-8-13/h3-10H,1-2H3/b15-10- |
InChI-Schlüssel |
VKVFWLIGSRKUMS-GDNBJRDFSA-N |
Isomerische SMILES |
CC1=C(C(=O)/C(=C/C2=CC=CO2)/N1C3=CC=C(C=C3)Br)C(=O)OC |
SMILES |
CC1=C(C(=O)C(=CC2=CC=CO2)N1C3=CC=C(C=C3)Br)C(=O)OC |
Kanonische SMILES |
CC1=C(C(=O)C(=CC2=CC=CO2)N1C3=CC=C(C=C3)Br)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N'-{3,5-dichloro-4-[(4-chlorobenzyl)oxy]benzylidene}-2-(4-morpholinyl)acetohydrazide](/img/structure/B302284.png)
![N'-[2-(benzyloxy)-5-bromobenzylidene]-2-(4-morpholinyl)acetohydrazide](/img/structure/B302285.png)
![N'-[2-({4-nitrobenzyl}oxy)benzylidene]-2-(4-morpholinyl)acetohydrazide](/img/structure/B302286.png)
![N'-{3-bromo-5-methoxy-4-[(4-methylbenzyl)oxy]benzylidene}-2-(4-morpholinyl)acetohydrazide](/img/structure/B302287.png)
![N'-{3-ethoxy-4-[(2-fluorobenzyl)oxy]benzylidene}naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302289.png)
![N'-{4-[(3-fluorobenzyl)oxy]-3-methoxybenzylidene}naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302291.png)
![N'-{(E)-[4-(2-methylpropoxy)phenyl]methylidene}naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302292.png)
![N'-{3-nitro-4-methoxybenzylidene}naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302293.png)
![N'-[(E)-{3-methoxy-4-[(3-methylbenzyl)oxy]phenyl}methylidene]naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302295.png)
![N'-(3-bromobenzylidene)naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302296.png)
![ethyl 4-(2,5-dimethyl-3-{(E)-[2-(naphtho[2,1-b]furan-2-ylcarbonyl)hydrazinylidene]methyl}-1H-pyrrol-1-yl)benzoate](/img/structure/B302297.png)
![N'-[(E)-(1-cyclohexyl-2,5-dimethyl-1H-pyrrol-3-yl)methylidene]naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302298.png)
![N'-[(E)-{1-[4-(dimethylamino)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}methylidene]naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302299.png)
![N'-{[5-(3-chlorophenyl)-2-furyl]methylene}naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302303.png)